molecular formula C15H12FN3O2S B2696031 N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide CAS No. 851979-04-9

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

Cat. No. B2696031
CAS RN: 851979-04-9
M. Wt: 317.34
InChI Key: AHJFWPADOKSKIE-UHFFFAOYSA-N
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Description

The compound “N’-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide” is a complex organic molecule. It contains a benzothiazole ring, which is a type of heterocyclic compound, and a phenoxy group, which is a type of ether .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental techniques. These might include measuring its melting point, boiling point, solubility, and spectral properties .

Scientific Research Applications

Fluorescent Probes for Sensing Applications

Research on benzothiazole derivatives, such as the fluorophore analogs studied by Tanaka et al. (2001), has demonstrated their utility in developing fluorescent probes for sensing magnesium and zinc cations. These compounds exhibit significant fluorescence enhancement under basic conditions, attributed to the high acidity of the fluorophenol moiety. This principle underlines the potential of N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide in designing sensitive and selective sensors for metal ions (Tanaka et al., 2001).

Antitumor Activities

Another avenue of research involves exploring the antitumor properties of benzothiazole derivatives. Studies like those conducted by Hutchinson et al. (2001) and Bradshaw et al. (2002) have synthesized fluorinated benzothiazole compounds demonstrating potent cytotoxic activities in vitro against human breast cancer cell lines. These studies suggest that modifications to the benzothiazole structure, similar to those in N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide, can lead to compounds with significant therapeutic potential against cancer (Hutchinson et al., 2001; Bradshaw et al., 2002).

Synthesis of Novel Compounds

The synthesis of novel benzothiazole derivatives with various functional groups has been explored for different applications, including anticancer and antimicrobial activities. Research by Shaharyar et al. (2016) on the synthesis and pharmacological screening of novel benzimidazole derivatives, including structures similar to N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide, highlights the compound's potential in developing new therapeutic agents (Shaharyar et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. These might include its toxicity, flammability, and reactivity .

Future Directions

The future directions for research on this compound would depend on its potential applications. These might include its use as a pharmaceutical, a dye, a catalyst, or a material in electronic devices .

properties

IUPAC Name

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c16-11-7-4-8-12-14(11)17-15(22-12)19-18-13(20)9-21-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJFWPADOKSKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NNC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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